Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with ethyl acetoacetate under acidic conditions . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, making it a valuable pharmacophore . The compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO) and interact with receptors such as the cannabinoid CB1 receptor .
Comparison with Similar Compounds
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Potent antiviral agents.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h7,13H,2-6H2,1H3 |
InChI Key |
SVGUMTWQFBBVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)C=O |
Origin of Product |
United States |
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